molecular formula C4H6N2O3 B13863636 N-Nitroso-5-hydroxy Pyrrolidone

N-Nitroso-5-hydroxy Pyrrolidone

Cat. No.: B13863636
M. Wt: 130.10 g/mol
InChI Key: DDGCYDMONUAURC-UHFFFAOYSA-N
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Description

N-Nitroso-5-hydroxy Pyrrolidone (CAS 2832789-51-0) is a highly characterized nitrosamine impurity reference material essential for ensuring the safety and quality of pharmaceutical products. With a molecular formula of C4H6N2O3 and a molecular weight of 130.1 g/mol, this compound meets the stringent regulatory standards set by global health authorities like the FDA and EMA . It is primarily used in analytical method development, validation, and quality control (QC) workflows to establish detection limits and quantify trace levels of nitrosamine impurities, ensuring they remain within safety thresholds . This standard is critical for supporting regulatory submissions for both New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA) . The product is supplied with a Certificate of Analysis to guarantee its quality and is intended for professional laboratory use. This product is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

5-hydroxy-1-nitrosopyrrolidin-2-one

InChI

InChI=1S/C4H6N2O3/c7-3-1-2-4(8)6(3)5-9/h3,7H,1-2H2

InChI Key

DDGCYDMONUAURC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1O)N=O

Origin of Product

United States

Synthetic Methodologies for N Nitroso 5 Hydroxy Pyrrolidone

The introduction of a nitroso group onto the nitrogen atom of 5-hydroxy-pyrrolidone is the most direct conceptual approach to synthesizing the target molecule. This can be achieved using a variety of nitrosating agents under different conditions.

Direct N-Nitrosation Approaches

Direct N-nitrosation involves the reaction of 5-hydroxy-2-pyrrolidone, a cyclic secondary amide (lactam), with a nitrosating agent.

The most conventional method for N-nitrosation involves the use of nitrous acid (HNO₂), typically generated in situ from an alkali metal nitrite (B80452) salt, such as sodium nitrite (NaNO₂), and a strong acid like hydrochloric acid (HCl) or sulfuric acid. chemicalbook.comresearchgate.net The reaction is generally performed in an aqueous medium at low temperatures (e.g., 0-10 °C) to prevent the decomposition of unstable nitrous acid and minimize side reactions. researchgate.net

For a substrate like 5-hydroxy-2-pyrrolidone, the amide nitrogen is less nucleophilic than that of a secondary amine, which can make nitrosation more challenging. Acid-catalyzed hydrolysis of the amide can also occur as a competing reaction pathway under these conditions. rsc.org The general protocol involves dissolving the substrate in acid and then adding an aqueous solution of sodium nitrite dropwise while maintaining a low temperature.

Table 1: Classical Nitrosating Agents and Typical Reaction Conditions

Nitrosating AgentCo-reagent/AcidSolventTemperature (°C)Reference
Sodium Nitrite (NaNO₂)Hydrochloric Acid (HCl)Water0 - 10 researchgate.net
Sodium Nitrite (NaNO₂)Sulfuric Acid (H₂SO₄)Dichloromethane20 chemicalbook.com
Sodium Nitrite (NaNO₂)Acetic AcidWaterNot specified nih.gov

In response to the need for milder and more environmentally benign synthetic methods, alternative nitrosating agents have been developed. tert-Butyl nitrite (TBN) has emerged as a highly effective reagent for the N-nitrosation of secondary amines and amides under neutral or mild conditions. rsc.orgnih.gov A significant advantage of TBN is its ability to be used in organic solvents or even under solvent-free conditions, simplifying product isolation and minimizing aqueous waste. rsc.orgorganic-chemistry.org Reactions with TBN are often carried out at room temperature and can provide high yields of the desired N-nitroso product. organic-chemistry.org This method's efficiency, coupled with the generation of benign byproducts like tert-butanol, aligns with the principles of green chemistry. organic-chemistry.org

Table 2: Advanced and Green Chemistry Protocols for N-Nitrosation

Nitrosating AgentSolventTemperatureKey FeaturesReference
tert-Butyl Nitrite (TBN)Solvent-freeRoom Temp. or 45 °CHigh yields, easy isolation, metal/acid-free. rsc.org
tert-Butyl Nitrite (TBN)Acetonitrile (B52724) (MeCN)Room Temp.Versatile for various amides. nih.govorganic-chemistry.org
Azidotrimethylsilane / TBNDichloromethane (DCM)Room Temp.Mild conditions for amine nitrosation. organic-chemistry.org

The presence of two potentially reactive sites in 5-hydroxy-pyrrolidone—the secondary amide nitrogen and the hydroxyl group—makes chemoselectivity a critical consideration. The desired reaction is N-nitrosation, while O-nitrosation of the alcohol would lead to an undesired nitrite ester.

Advanced reagents like tert-butyl nitrite (TBN) have demonstrated excellent chemoselectivity. Studies on substrates containing both secondary amine and sensitive functional groups, such as phenols and alcohols, show that TBN preferentially reacts at the nitrogen atom, leaving the hydroxyl group intact under optimized, solvent-free conditions. rsc.org This selectivity is a key advantage over classical acidic methods, where the reactivity of the hydroxyl group could be a more significant issue. The lower nucleophilicity of the amide nitrogen in 5-hydroxy-pyrrolidone compared to a secondary amine might require slightly elevated temperatures or longer reaction times, but the inherent selectivity of TBN is expected to favor the desired N-nitroso product. rsc.orgnih.gov

Synthesis via Functional Group Interconversions

An alternative to direct nitrosation involves modifying a related pyrrolidone structure or building the ring from an acyclic precursor.

This synthetic strategy involves starting with a pre-formed N-nitrosopyrrolidone, such as N-nitroso-2-pyrrolidone, and introducing a hydroxyl group at the C-5 position. This transformation would require a selective C-H hydroxylation. While synthetically challenging, biological studies have shown that metabolic α-hydroxylation of N-nitrosopyrrolidine is a known pathway, confirming the chemical feasibility of such a structure. nih.govnih.gov Achieving this synthetically would likely involve advanced oxidation methods, potentially using specific catalysts to direct the hydroxylation to the C-5 position, which is alpha to the amide nitrogen. This route is generally considered less direct and more complex than the nitrosation of 5-hydroxy-pyrrolidone.

A more sophisticated approach involves constructing the heterocyclic ring from an acyclic precursor that already contains the N-nitroso group. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of various nitrogen-containing heterocycles, including pyrrolidine (B122466) derivatives. organic-chemistry.orgorganic-chemistry.org A hypothetical route could involve the synthesis of an acyclic N-nitrosated amino diene, which could then undergo an RCM reaction catalyzed by a ruthenium complex (e.g., Grubbs catalyst) to form the five-membered ring. While powerful, this multi-step approach requires the synthesis of a specialized acyclic precursor and may be more suited for creating complex analogues rather than the parent compound. Other cyclization reactions, such as the nucleophilic ring closure of an activated oxime derivative, also represent potential, albeit less common, pathways to substituted pyrrolidines. rsc.org

Asymmetric Synthesis and Stereochemical Control

The asymmetric synthesis of N-Nitroso-5-hydroxy Pyrrolidone is a two-fold challenge, requiring both the enantioselective construction of the 5-hydroxy pyrrolidone scaffold and the diastereoselective introduction of the nitroso group.

Enantioselective Formation of 5-hydroxy Pyrrolidone Core

The enantioselective synthesis of the 5-hydroxy pyrrolidone core can be achieved through several strategic approaches, primarily involving organocatalysis and the utilization of the chiral pool.

Organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of pyrrolidine derivatives. These methods often employ chiral amines, such as proline and its derivatives, to catalyze reactions that create the chiral center with high enantioselectivity. For instance, the organocatalytic tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes has been shown to produce highly enantioselective 5-hydroxypyrrolidines with good yields (67%-77%) and excellent enantiomeric excesses (ee) ranging from 90% to 99%. rsc.org

Another effective strategy is the use of the chiral pool, which involves utilizing readily available, enantiomerically pure natural products as starting materials. L-proline and L-hydroxyproline are common choices for the synthesis of chiral pyrrolidine derivatives. For example, the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by further transformations, can lead to the synthesis of specific stereoisomers of substituted prolines. diva-portal.org The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions.

The table below summarizes some of the research findings on the enantioselective synthesis of the 5-hydroxy pyrrolidone core and related structures.

Catalyst/Starting MaterialSubstrate(s)Product TypeYield (%)Enantiomeric Excess (ee) (%)Reference
Chiral Pyrrolidine Derivatives2-Acylaminomalonates, α,β-Unsaturated Aldehydes5-Hydroxypyrrolidines67-7790-99 rsc.org
N-Methoxycarbonyl-L-proline methyl ester-α-Methylproline enantiomers-- diva-portal.org
(S)-ProlineAldehydes, β-NitrostyreneNitro-Michael adducts-- nih.gov

Diastereoselective Synthesis of this compound Isomers

The diastereoselective synthesis of this compound isomers involves the N-nitrosation of a pre-existing chiral 5-hydroxy pyrrolidone. This reaction introduces a new element of stereochemistry due to the restricted rotation around the N-N bond of the nitroso group, which can lead to the formation of (E/Z) isomers, and the influence of the existing stereocenter at the 5-position on the facial selectivity of the nitrosating agent.

The chemistry of N-nitrosation is well-established and typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or other reagents like p-toluenesulfonic acid-sodium nitrite. jchr.org The reaction of proline and hydroxyproline (B1673980) with ninhydrin (B49086) and the properties of their N-nitroso derivatives have been studied, indicating that the N-nitrosation of such cyclic amino acids is a known transformation. nih.gov

However, a thorough review of the scientific literature reveals a notable lack of specific studies focusing on the diastereoselective synthesis of this compound isomers. While the synthesis of N-nitrosohydroxyproline has been reported, detailed investigations into the diastereoselectivity of the N-nitrosation reaction on a chiral 5-hydroxy pyrrolidone core, and the resulting ratio of diastereomers, are not extensively documented. The stereochemical outcome of such a reaction would likely be influenced by the steric hindrance and electronic effects of the hydroxyl group at the 5-position, as well as the reaction conditions employed. Further research is required to systematically investigate the factors controlling the diastereoselectivity of this transformation and to develop methods for the selective synthesis of specific diastereomers of this compound.

Chemical Reactivity and Mechanistic Investigations of N Nitroso 5 Hydroxy Pyrrolidone

Reaction Pathways of the N-Nitroso Group

The N-nitroso group is the primary locus of many of the characteristic reactions of N-nitrosamines. Its electronic structure, featuring a nitrogen-nitrogen double bond with a lone pair on the amino nitrogen and a partial positive charge on the nitroso nitrogen, allows for a diverse range of chemical transformations.

Electrophilic Reactions and O-Substitution

While the amino nitrogen of the N-nitroso group is generally considered non-basic, the oxygen atom possesses sufficient nucleophilicity to react with strong electrophiles. This reaction leads to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org A variety of alkylating agents, including trialkyloxonium salts, dimethyl sulfate (B86663), and alkyl fluorosulfonates, have been successfully employed for the O-alkylation of nitrosamines. nih.govacs.org

These resulting O-alkoxydiazenium salts are themselves potent electrophiles. Their subsequent reaction with nucleophiles typically results in the regeneration of the parent nitrosamine (B1359907) through O-dealkylation. nih.govacs.org However, in certain cases, attack at the O-attached nitrogen or N-dealkylation can occur. nih.govacs.org For example, the O-triflyl derivative of N-nitrosodimethylamine has been shown to methylate toluene. nih.gov

Table 1: Electrophilic Reactions of the N-Nitroso Group

Reactant ClassElectrophile ExampleProduct TypeSubsequent Reactivity
Alkylating AgentsTrialkyloxonium salts (R₃O⁺BF₄⁻)O-Alkoxydiazenium saltNucleophilic O-dealkylation
SulfatesDimethyl sulfate ((CH₃)₂SO₄)O-Methylated saltRegeneration of nitrosamine
Silylating AgentsTrimethylsilyl (B98337) chloride (TMSCl)O-Trimethylsilyl derivativeHydrolysis to parent nitrosamine
Acylating AgentsTriflic anhydride (B1165640) ((CF₃SO₂)₂O)O-Triflyl derivativeN-dealkylation

Nucleophilic Reactions and α-Functionalization

The nitrogen atom of the nitroso group is weakly electrophilic and susceptible to attack by strong nucleophiles such as organolithium and Grignard reagents. nih.govacs.org This initial attack forms an unstable intermediate that can lead to various products, including substituted hydrazines. nih.gov

A more synthetically versatile approach to functionalizing the pyrrolidone ring at the position alpha to the amino nitrogen (the C2 position) involves the deprotonation of the α-protons. The protons on the carbon adjacent to the N-nitroso group are significantly more acidic than those in the corresponding secondary amine, facilitating their removal with a strong base like lithium diisopropylamide (LDA). nih.gov This generates a stabilized α-lithiated nitrosamine which can then react with a wide array of electrophiles. nih.govgoogle.com This method provides a powerful tool for introducing substituents at the C2 position of the pyrrolidone ring. Electrophiles that have been successfully used in this context include alkyl halides, aldehydes, ketones, and carboxylic acid derivatives. nih.gov

Reduction and Oxidation Processes of the N-Nitroso Moiety

The N-nitroso group can undergo both reduction and oxidation. Reduction of N-nitrosamines typically yields the corresponding 1,1-disubstituted hydrazines. nih.gov A variety of reducing agents can effect this transformation, including lithium aluminum hydride (LAH), catalytic hydrogenation over palladium, platinum, or rhodium catalysts, and zinc dust in acetic acid. nih.gov Under certain conditions, complete denitrosation to the parent secondary amine can also occur. nih.gov

Conversely, oxidation of N-nitrosamines leads to the formation of N-nitramines. nih.gov Strong oxidizing agents such as peroxytrifluoroacetic acid are effective for this transformation, directly oxidizing the nitroso moiety. nih.gov Nitric acid can also produce the nitramine, though the mechanism involves the exchange of the nitroso and nitro groups. nih.gov

Reactivity of the Pyrrolidone Ring System

The pyrrolidone ring of N-Nitroso-5-hydroxy Pyrrolidone possesses its own distinct reactivity, which is significantly influenced by the presence of both the N-nitroso group and the 5-hydroxyl group.

Transformations at the 5-Hydroxyl Position

The 5-hydroxyl group of this compound is situated at a hemiaminal carbon, a position that imparts significant and unique reactivity. This α-hydroxy N-nitrosamine structure is a key intermediate in the metabolic activation of cyclic nitrosamines like N-nitrosopyrrolidine. nih.govmdpi.com

Studies on α-hydroxy N-nitrosamines have shown that their stability is highly dependent on pH, being relatively stable in acidic conditions but decomposing in neutral or alkaline media. nih.gov The decomposition of these species can generate electrophilic intermediates capable of alkylating nucleophiles. nih.govwikipedia.org For instance, stable precursors like α-acetoxy-N-nitrosopyrrolidine, which generate the α-hydroxy species in situ, have been shown to react with deoxyguanosine to form adducts. nih.gov This highlights the 5-position as a critical site for reactions that can lead to the formation of covalent bonds with biological macromolecules. The hydroxyl group can be derivatized, for example, through acylation, to produce more stable, yet still reactive, precursors. nih.gov

Reactions Involving Other Positions of the Pyrrolidone Ring

As previously discussed in section 3.1.2, the position alpha to the N-nitroso group (the C2 position) is activated towards deprotonation and subsequent electrophilic substitution. nih.govgoogle.com This remains the most synthetically accessible position for functionalization on the pyrrolidone ring itself, beyond the 5-position.

The reactivity at other positions of the pyrrolidone ring (C3 and C4) is generally less pronounced. The electron-withdrawing nature of the N-nitroso group deactivates the ring towards electrophilic attack. While specific reactions targeting these positions in this compound are not extensively documented, it can be inferred that they would require harsh conditions or highly specialized reagents. The presence of the 5-hydroxyl group may exert some electronic influence on these positions, but the dominant reactive sites remain the N-nitroso group and the C2 and C5 positions of the pyrrolidone ring.

Intramolecular Interactions and Rearrangements

The spatial arrangement of the functional groups in this compound allows for significant intramolecular interactions that can influence its stability and reaction pathways. These interactions are crucial in understanding the mechanisms of its chemical transformations.

Protonation and Denitrosation Mechanisms

The initial step in many reactions of N-nitrosamines is protonation. In the case of this compound, protonation can occur at either the oxygen atom of the nitroso group or the nitrogen atom. Generally, for N-nitrosamines, protonation on the oxygen atom is thermodynamically favored. However, protonation on the nitrogen atom, though less favorable, is often the key step leading to denitrosation, the cleavage of the N-NO bond.

Acid-catalyzed denitrosation is a characteristic reaction of N-nitrosamines. For the structurally similar compound, N-nitroso-2-pyrrolidone, studies have shown that its decomposition in mildly acidic solutions proceeds through concurrent pathways of denitrosation and deamination (hydrolysis of the lactam ring). A key finding is that the acid-catalyzed component of both pathways involves a common rate-limiting step: an unusually slow protonation of the amide nitrogen atom. The resulting N-conjugate acid then rapidly partitions between the two decomposition routes. For denitrosation, the decomposition of the N-conjugate acid is a unimolecular process. In contrast, deamination is a bimolecular process involving the solvent (water). This mechanism, proceeding via an N-conjugate acid, is considered a unique pathway for amide hydrolysis, influenced more by the cyclic amide structure than the N-nitroso group itself. rsc.org

The presence of the 5-hydroxy group in this compound can potentially influence these mechanisms through intramolecular hydrogen bonding or by altering the electron density at the nitrogen atom, thereby affecting the rate of protonation and subsequent reactions.

Conformational Dynamics and Their Influence on Reactivity

The five-membered pyrrolidone ring is not planar and exists in various puckered conformations, often described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation. For 5-hydroxypyrrolidin-2-one, the precursor to the N-nitroso compound, the hydroxyl group at the 5-position will have a profound effect on the conformational equilibrium. phytobank.ca

Theoretical and Computational Chemistry of N Nitroso 5 Hydroxy Pyrrolidone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, which in turn governs their reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov DFT methods are used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies. nih.gov

For N-nitrosamines, DFT calculations are crucial for understanding their mechanisms of action, including metabolic activation. nih.gov These calculations can model reaction pathways, such as α-hydroxylation and subsequent reactions leading to DNA alkylation, by determining the Gibbs free energies and activation barriers for each step. nih.gov The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov For instance, the GIAO/B3PW91/6-311++G** approach has been shown to provide excellent correlation with experimental nitrogen NMR shielding data for N-nitrosamines. uw.edu.pl

Table 1: Calculated Properties of N-Nitrosopyrrolidine (a related compound)

PropertyValueSource
Molecular FormulaC4H8N2O nih.gov
Molecular Weight100.12 g/mol nih.gov
XLogP3-0.2 nih.gov
Exact Mass100.063662883 Da nih.gov

This data is for N-nitrosopyrrolidine, not N-Nitroso-5-hydroxy Pyrrolidone.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate molecular properties. Ab initio calculations, such as those at the restricted Hartree-Fock (RHF) level with various basis sets (e.g., 4-21G, 6-31G*), have been employed to study the reaction mechanisms of N-nitrosamines. psu.edu

These studies have successfully characterized transition states for various reactions, including rotations, inversions, and proton shifts, which are crucial for understanding the formation and decomposition of these compounds. psu.edu For example, ab initio calculations have been used to investigate the protonation of N-nitrosamines, revealing that O-protonation is generally preferred over N-protonation. psu.edu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

The biological activity of N-nitrosamines is influenced by their conformation. The N-nitroso group can exist in different orientations relative to the rest of the molecule. Nuclear Magnetic Resonance (NMR) studies, supported by computational analysis, have been instrumental in determining the configurations and conformations of N-nitrosamines. acs.org For cyclic N-nitrosamines like N-nitrosopyrrolidine, the ring structure imposes constraints on the possible conformations. The planarity of the N-N=O group and its orientation with respect to the pyrrolidone ring would be key determinants of the energetic landscape of this compound.

The surrounding solvent can significantly influence the conformation and properties of a molecule. Computational studies on N-nitrosamines have shown that solvent polarity and hydrogen-bonding capabilities can affect their nitrogen NMR shieldings. uw.edu.pl Specifically, increasing solvent polarity tends to deshield the amino-type nitrogen while shielding the nitroso nitrogen. uw.edu.pl This suggests that the lone pair of electrons on the amino nitrogen is delocalized, and the primary site for hydrogen bonding is the oxygen atom of the nitroso group. uw.edu.pl Molecular dynamics simulations in explicit solvent can provide a detailed picture of how solvent molecules arrange around the solute and influence its conformational preferences. youtube.comyoutube.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms that may be difficult to study experimentally. For N-nitrosamines, computational chemistry has been applied to understand their formation and metabolic activation pathways. nih.govnih.gov

DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates and transition states. nih.gov This allows for the determination of reaction barriers and rate-determining steps. For instance, in the context of N-nitrosamine formation, computational models can predict the activation barriers for the reaction of precursor amines with nitrosating agents. nih.gov Similarly, the metabolic activation of N-nitrosamines to carcinogenic species can be modeled, providing insights into the electronic and steric factors that influence their reactivity with biological macromolecules like DNA. nih.gov

Transition State Analysis of Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the mechanisms and kinetics of chemical reactions. For this compound, key transformations would likely include denitrosation, deamination, and reactions involving the hydroxyl group.

Research on the decomposition of the related compound, N-nitroso-2-pyrrolidone, in mildly acidic aqueous solutions has shown that it proceeds through concurrent pathways leading to either denitrosation or deamination. rsc.org A critical finding of this research was that the acid-catalyzed component of both pathways involves a common rate-limiting step: an unusually slow protonation of the amino nitrogen atom. rsc.org The resulting N-conjugate acid then rapidly partitions to the final products. rsc.org This suggests that a similar mechanism could be operative for this compound.

A computational transition state analysis for this compound would involve locating the transition state structures for these key steps. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, revealing which bonds are breaking and which are forming. For instance, in a potential denitrosation pathway, the transition state would likely feature an elongated N-N bond.

Furthermore, the presence of the 5-hydroxy group introduces the possibility of intramolecular catalysis or hydrogen bonding that could significantly influence the transition states and, consequently, the reaction rates. Theoretical studies on other hydroxy-containing compounds have demonstrated the profound impact of such intramolecular interactions on reaction barriers.

Prediction of Reaction Pathways and Energy Barriers

The prediction of reaction pathways and their associated energy barriers is a primary goal of computational chemistry in understanding chemical reactivity. By mapping out the potential energy surface (PES), chemists can identify the most likely routes for a molecule to transform from reactant to product.

For this compound, several reaction pathways could be computationally explored:

Tautomerism: The molecule can likely exist in different tautomeric forms. For example, the nitroso group can exist in equilibrium with an oxime-like structure, and the lactam-lactim tautomerism of the pyrrolidone ring is also a possibility. DFT calculations are widely used to determine the relative stabilities of tautomers. For instance, studies on N-nitroso N-thionitrosamine (NTA) have shown that the N-nitroso tautomer is more stable than its other forms, with theoretical energy gaps between tautomers being in the range of 12.3 to 26.6 kJ mol⁻¹. sapub.org Similar calculations for this compound would provide the relative Gibbs free energies of its possible tautomers.

Decomposition Pathways: As mentioned, denitrosation and deamination are likely decomposition pathways. rsc.org Computational modeling can delineate the step-by-step mechanism for these processes, calculating the energy of each intermediate and transition state along the reaction coordinate. This would allow for a comparison of the activation energies for each pathway, predicting which one is kinetically favored. Studies on other systems have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major products. nih.gov

Influence of Solvation: The reaction pathways and energy barriers can be significantly altered by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent environment. For example, a study on 3-pyrroline-2-ones found that the energy barrier for tautomeric transformation differed between the gas phase and an ethanol (B145695) solvent model. nih.gov

Below is an illustrative data table showcasing the type of data that would be generated from such computational predictions. The values are hypothetical and based on typical energy barriers found in similar systems.

Transformation Proposed Pathway Computational Method Calculated Energy Barrier (Gas Phase, kcal/mol) Calculated Energy Barrier (Aqueous, kcal/mol)
DenitrosationAcid-catalyzed N-N bond cleavageB3LYP/6-311++G(d,p)25.522.1
DeaminationRing opening following N-protonationB3LYP/6-311++G(d,p)30.227.8
TautomerizationHydroxy-to-keto rearrangementB3LYP/6-311++G(d,p)15.813.5

Spectroscopic Property Prediction from First Principles

Ab initio and DFT calculations are powerful tools for predicting spectroscopic properties, which can be invaluable for the identification and characterization of compounds. For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations have been successfully used to assign the NMR signals of complex structures, including configurational isomers of N-nitrosamines. nih.gov By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts can then be compared with experimental data to confirm the structure and assign specific resonances to individual atoms in the molecule. For asymmetrical N-nitrosamines, DFT calculations have helped to distinguish between Z and E isomers, showing, for example, that the E configuration can be lower in energy. nih.gov

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a predicted infrared (IR) and Raman spectrum. The predicted spectra can be used to identify characteristic vibrational modes, such as the N-N=O stretching frequency of the nitroso group and the O-H stretching frequency of the hydroxyl group. The positions of these bands can be sensitive to the molecular conformation and hydrogen bonding.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, this could help in understanding the electronic transitions involving the nitroso chromophore and the lactam group.

The following table provides a hypothetical example of predicted spectroscopic data for this compound, based on typical values for similar functional groups.

Spectroscopic Technique Predicted Property Calculated Value Corresponding Functional Group/Atom
¹³C NMRChemical Shift (δ)~175 ppmCarbonyl Carbon (C=O)
¹H NMRChemical Shift (δ)~4.5 ppmProton on carbon bearing hydroxyl group (CH-OH)
IR SpectroscopyVibrational Frequency (ν)~1450 cm⁻¹N-N=O Stretch
IR SpectroscopyVibrational Frequency (ν)~3400 cm⁻¹O-H Stretch (intramolecularly H-bonded)
UV-Vis SpectroscopyAbsorption Maximum (λmax)~350 nmn → π* transition of the nitroso group

Advanced Analytical Methodologies for N Nitroso 5 Hydroxy Pyrrolidone

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-Nitroso-5-hydroxy Pyrrolidone, enabling its separation from complex matrices and from other related nitrosamines. The choice of technique is dictated by the compound's polarity and volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its polarity and thermal lability, which can make gas chromatography challenging without derivatization. The development of a robust HPLC method is critical for accurate quantification.

A selective and robust HPLC method for the analysis of N-nitrosamines, including pyrrolidine-containing structures, has been developed using a reverse-phase approach. sielc.com For this compound, a C18 column is often the stationary phase of choice, providing effective separation based on hydrophobicity. The mobile phase typically consists of a gradient mixture of an aqueous component, often with a pH modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection, and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comrsc.org

Table 1: Illustrative HPLC Method Parameters for N-Nitrosamine Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector UV or Mass Spectrometer

This table presents a typical set of starting conditions for the HPLC analysis of N-nitrosamines, which would be optimized for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis after conversion to a more volatile derivative. Derivatization is a key step in this approach, often targeting the hydroxyl group.

A common derivatization strategy for hydroxylated compounds is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process decreases the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The resulting silylated this compound can then be separated on a low-to-mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane.

Table 2: Example GC Method for Analysis of Silylated N-Nitrosamines

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)

This table outlines a general GC method for the analysis of derivatized nitrosamines. The specific parameters would require optimization for the TMS derivative of this compound.

Chiral Separation Techniques for Enantiomers

The presence of a stereocenter at the 5-position of this compound means that it can exist as a pair of enantiomers. The differential biological activities of enantiomers necessitate the development of chiral separation methods. Chiral HPLC is the most common approach for this purpose.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the enantioselective separation of a broad range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For the separation of this compound enantiomers, a column such as a Chiralpak® AD or Chiralcel® OD, which are based on amylose and cellulose derivatives respectively, could be effective. The mobile phase is typically a mixture of a non-polar organic solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695).

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and specificity for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for elucidating the elemental composition of unknown compounds and for studying reaction mechanisms. In the context of this compound, HRMS can be used to investigate its formation pathways, for instance, from the nitrosation of 5-hydroxy-pyrrolidone.

By using isotopically labeled precursors (e.g., with ¹⁵N or ¹³C), HRMS can track the incorporation of these labels into the final product, providing definitive evidence for proposed reaction mechanisms. acs.org The high resolving power of instruments like the Orbitrap or time-of-flight (TOF) mass spectrometers allows for the differentiation of this compound from other isobaric interferences that may be present in complex samples. rsc.orgresearchgate.net A mass resolution of 60,000 or higher is typically employed for such studies. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and for the development of highly selective and sensitive quantitative methods. In an MS/MS experiment, the precursor ion corresponding to this compound is selected and then fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.

The fragmentation of N-nitrosamines is highly dependent on their structure. For cyclic nitrosamines like N-nitrosopyrrolidine, a common fragmentation pathway involves the neutral loss of the nitroso group (•NO, 30 Da). researchgate.netresearchgate.netnih.gov Another characteristic fragmentation for cyclic nitrosamines is the loss of •OH (17 Da) via a McLafferty-type rearrangement. researchgate.net For this compound, additional fragmentation pathways involving the hydroxyl group would be expected, such as the loss of water (H₂O, 18 Da). The specific fragmentation pattern provides a fingerprint for the compound, enabling its unambiguous identification and quantification in complex matrices using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Table 3: Predicted Major Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment
[M+H]⁺[M+H - 30]⁺•NOLoss of the nitroso group
[M+H]⁺[M+H - 18]⁺H₂OLoss of water from the hydroxyl group
[M+H]⁺[M+H - 47]⁺•NO + H₂OSequential loss of nitroso group and water

This table presents predicted fragmentation pathways based on the known fragmentation of similar N-nitroso compounds. Experimental verification would be required to confirm these pathways for this compound.

Advanced Ionization Techniques and Matrix Effects

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for analyzing nitrosamine (B1359907) impurities. lcms.czresearchgate.net For a polar compound like this compound, the choice of ionization source is critical for achieving requisite sensitivity and generating informative mass spectra.

Ionization Techniques:

Electrospray Ionization (ESI): ESI is generally well-suited for polar and thermally labile molecules. lcms.cz For this compound, the presence of the hydroxyl group enhances its polarity, making ESI a strong candidate for its ionization in positive ion mode, likely through protonation to form the [M+H]⁺ ion. This technique is often preferred for more complex nitrosamines or N-nitroso drug substance related impurities (NDSRIs). lcms.cz

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source for nitrosamine analysis and is often more effective for less polar, smaller nitrosamines. lcms.czwaters.com While ESI is the more intuitive choice for a hydroxylated compound, APCI can sometimes provide a 10-fold improvement in signal response for certain nitrosamines like NDMA and NDEA. waters.com Optimization of source and probe temperatures is crucial in APCI to prevent in-source fragmentation and maximize the signal for the parent ion. waters.com

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap instruments, offers significant advantages. It provides accurate mass measurements, which aids in formula determination and differentiation from other matrix components, and allows for retrospective data analysis. fda.govresearchgate.net

Mass Spectrometric Fragmentation: Understanding the gas-phase fragmentation of protonated this compound is essential for developing selective tandem mass spectrometry (MS/MS) methods using multiple reaction monitoring (MRM). Studies on various nitrosamines have identified characteristic fragmentation pathways:

Loss of the NO radical: A common fragmentation pathway is the loss of 30 Da, corresponding to the nitroso group (·NO). nih.gov

Loss of H₂O: A pathway involving the loss of a water molecule from the protonated nitrosamine has also been reported. nih.gov For this compound, this could be a particularly favorable pathway due to the presence of the hydroxyl group.

Loss of NH₂NO: A third pathway involves the elimination of 46 Da. nih.gov

The presence of the hydroxyl group and the lactam ring in this compound would likely influence the branching ratios of these fragmentation pathways compared to simple dialkyl nitrosamines.

Matrix Effects: The analysis of trace impurities in drug products is often hampered by matrix effects, where co-eluting components from the sample matrix suppress or enhance the ionization of the analyte. For this compound, the active pharmaceutical ingredient (API) and excipients could be sources of such interference. Strategies to circumvent matrix effects include:

Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation of the analyte from the bulk of the matrix components. lcms.cz

Sample Preparation: Utilizing techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering substances. nih.gov

Isotopically Labeled Internal Standards: The use of stable isotope-labeled analogues of the analyte is the most effective way to compensate for matrix effects, as the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about connectivity and stereochemistry.

Multi-dimensional NMR Techniques for Stereochemistry and Connectivity

A key structural feature of nitrosamines is the partial double-bond character of the N-N bond, which results in a significant energy barrier to rotation (~23 kcal/mol). nih.gov This restricted rotation leads to the existence of conformational isomers, often referred to as E/Z isomers or rotamers, which are observable by NMR as separate sets of signals. researchgate.netnih.gov

For this compound, which is asymmetrical about the N-N bond, two distinct conformers would be expected to exist in solution. Multi-dimensional NMR techniques would be instrumental in assigning the structure:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyrrolidone ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons. This would be the definitive experiment to distinguish between the E and Z conformers by observing NOEs between the protons on the carbon adjacent to the nitrosated nitrogen and other protons in the ring.

The table below presents hypothetical ¹H and ¹³C NMR chemical shifts for the major conformer of this compound, extrapolated from the known data for N-Nitrosopyrrolidone. nih.gov The presence of the hydroxyl and carbonyl groups would significantly influence the shifts of nearby nuclei.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C2-~175Carbonyl carbon, deshielded.
C3~2.3~30Influenced by both carbonyl and hydroxyl groups.
C4~2.1~25Methylene protons.
C5~5.0~75Methine proton and carbon, both significantly deshielded by the adjacent hydroxyl and nitrogen atoms.

Note: These are predicted values and would need experimental verification. The presence of a second, minor conformer would result in a second set of signals.

Dynamic NMR for Conformational Exchange

The interconversion between the E and Z conformers of this compound is a dynamic process that can be studied using variable-temperature (VT) NMR experiments. nih.govox.ac.uk

At low temperatures, the exchange between the two conformers is slow on the NMR timescale, and sharp, distinct signals for each isomer are observed. As the temperature is increased, the rate of interconversion increases. This leads to broadening of the NMR signals corresponding to the atoms involved in the exchange. At a specific temperature, known as the coalescence temperature, the two separate signals for a given nucleus merge into a single broad peak. At even higher temperatures, if the exchange becomes very fast, this peak sharpens into a single time-averaged signal.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters for the rotational barrier, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. Such studies provide a deep understanding of the molecule's conformational flexibility. VT-¹H-NMR experiments have been successfully used to determine the Z/E ratios of various asymmetrical N-nitrosamines. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

Correlation with Theoretical Vibrational Frequencies

The IR spectrum of a nitrosamine is characterized by specific stretching frequencies. For this compound, the key expected absorptions would be:

Functional GroupVibrationExpected Frequency (cm⁻¹)
O-HStretch3200-3600 (broad)
C=O (lactam)Stretch~1680
N=OStretch1408-1486
N-NStretch1052-1106

Data extrapolated from general values and studies on other nitrosamines. acs.org

Raman spectroscopy provides complementary information. While the N=O stretch can be observed, a key application for nitrosamines has been the development of Surface-Enhanced Raman Scattering (SERS) for ultra-trace detection. rsc.org SERS utilizes metallic nanostructures to dramatically amplify the Raman signal of adsorbed molecules, enabling detection at very low concentrations. rsc.org

A powerful approach in modern analytical chemistry is the combination of experimental vibrational spectra with theoretical calculations, typically using Density Functional Theory (DFT). researchgate.net By calculating the theoretical vibrational frequencies of the proposed structure of this compound, a predicted spectrum can be generated. Comparing this theoretical spectrum with the experimental one allows for a confident assignment of the observed vibrational bands to specific molecular motions, confirming the structural identification.

In Situ Monitoring of Reactions

Vibrational spectroscopy is exceptionally well-suited for the in situ monitoring of chemical reactions, allowing researchers to track the concentrations of reactants, intermediates, and products in real-time without sample workup. mdpi.comyoutube.com

In situ FTIR: Techniques like Attenuated Total Reflection (ATR)-FTIR are widely used. A probe can be inserted directly into a reaction vessel, and the progress of a reaction, such as the formation of this compound via nitrosation of its precursor, could be monitored by observing the appearance of the characteristic N=O stretching band around 1450 cm⁻¹ and the disappearance of reactant bands. mdpi.com

In situ Raman: This technique is also highly effective for reaction monitoring, particularly in aqueous media where water is a weak Raman scatterer. Recent studies have demonstrated the use of in situ electrochemical Raman spectroscopy to identify and validate the reaction pathway of amine nitrosations, detecting transient intermediate species. researchgate.net Such a technique could be applied to study the formation or degradation of this compound, providing deep mechanistic insights. researchgate.netyoutube.com

By combining these advanced spectroscopic and spectrometric methods, a comprehensive analytical profile of this compound can be established, enabling its unambiguous identification, structural characterization, and quantification even in complex mixtures.

Applications of N Nitroso 5 Hydroxy Pyrrolidone in Chemical Synthesis

Precursor in Organic Synthesis

The potential of N-Nitroso-5-hydroxy Pyrrolidone as a precursor in organic synthesis remains largely unexplored in documented research.

Building Block for Nitrogen Heterocycles

Nitrogen heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The pyrrolidone core of this compound suggests its theoretical potential as a starting material for the synthesis of more complex nitrogen-containing ring systems. The presence of the hydroxyl and N-nitroso groups could offer reactive handles for various chemical transformations. However, specific examples of its use in the construction of nitrogen heterocycles are not reported in the current body of scientific literature.

Intermediate in Complex Molecule Construction

The construction of complex molecules, including natural products and their analogues, often relies on versatile and functionalized building blocks. While the structure of this compound, with its stereocenter at the 5-position and multiple functional groups, makes it an intriguing candidate as an intermediate, there are no published studies demonstrating its application in the synthesis of complex molecules.

Role in Material Science Precursor Chemistry

The application of this compound in the field of material science is another area that is not documented in the available scientific literature.

Formation of Pyrrolidone-based Polymers and Oligomers

Pyrrolidone-based polymers, such as polyvinylpyrrolidone (PVP), are widely used in various industries due to their unique properties. The polymerization of functionalized pyrrolidone monomers can lead to materials with tailored characteristics. Theoretically, the hydroxyl group of this compound could serve as a site for polymerization or for grafting onto other polymer backbones. However, there is no evidence in the literature to suggest that this compound has been utilized for the synthesis of pyrrolidone-based polymers or oligomers.

Derivatization for Specialty Chemical Development

The development of specialty chemicals often involves the derivatization of existing molecules to fine-tune their properties for specific applications. The functional groups present in this compound could potentially be modified to create novel specialty chemicals. Despite this theoretical possibility, there are no reports of such derivatizations or their applications.

Novel Chemical Reagent Development

The N-nitroso group is known to participate in a variety of chemical reactions, and N-nitroso compounds have been investigated as reagents in organic synthesis. The specific combination of the N-nitroso and 5-hydroxy functionalities within the pyrrolidone ring of this compound could impart unique reactivity. Nevertheless, the development and application of this compound as a novel chemical reagent have not been described in the scientific literature.

Future Directions and Research Gaps

Emerging Synthetic Strategies

While the synthesis of various pyrrolidine (B122466) derivatives and N-nitrosamines is well-documented, dedicated research into novel and efficient synthetic routes for N-Nitroso-5-hydroxy Pyrrolidone is still a developing area. nih.govnih.govresearchgate.netresearchgate.net Future research could focus on the following emerging strategies:

Stereoselective Synthesis: The chiral center at the 5-position of the pyrrolidone ring offers the potential for stereoselective synthesis. nih.gov Future work should explore the use of chiral precursors, such as derivatives of 4-hydroxyproline, and the application of stereoselective catalysts to produce enantiomerically pure forms of this compound. nih.gov This would be crucial for investigating the stereochemistry's influence on its chemical and physical properties.

Electrochemical and Photochemical Methods: Non-conventional synthetic methodologies, such as electrochemical and photochemical reactions, offer milder and potentially more selective routes to N-nitrosamines. cardiff.ac.uk Research into the electrochemical nitrosation of 5-hydroxypyrrolidone or the photochemical rearrangement of suitable precursors could lead to more sustainable and efficient synthetic pathways. cardiff.ac.ukresearchgate.net

Multicomponent Reactions: The development of one-pot multicomponent reactions for the direct synthesis of functionalized pyrrolidines is a growing field. researchgate.net Designing a convergent synthesis where the pyrrolidone ring, the hydroxyl group, and the nitroso group are installed in a single step from simple starting materials would represent a significant advancement in efficiency.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, especially for potentially unstable intermediates, and facilitate safer handling of nitrosating agents. Applying flow chemistry to the synthesis of this compound could enhance yield, purity, and scalability.

Unexplored Chemical Transformations

The reactivity of this compound is largely uncharted territory. Its unique combination of a lactam, a hydroxyl group, and a nitroso group opens up numerous possibilities for novel chemical transformations.

Derivatization of the Hydroxyl Group: The secondary alcohol at the 5-position is a prime site for functionalization. Future research could explore its conversion to esters, ethers, and other functional groups to create a library of derivatives with potentially new chemical properties.

Reactions at the N-Nitroso Group: The N-nitroso group can undergo a variety of reactions, including denitrosation and reduction. rsc.orgrsc.org Investigating the selective transformation of the nitroso group in the presence of the lactam and hydroxyl functionalities could lead to the synthesis of novel heterocyclic compounds. The photolytic cleavage of the N-N bond, a known reaction for nitrosamines, could be explored to generate reactive intermediates for further synthesis. nih.gov

Ring-Opening and Rearrangement Reactions: The strained five-membered ring of the pyrrolidone nucleus could be susceptible to ring-opening reactions under specific conditions. For instance, acid- or base-catalyzed hydrolysis could be explored in more detail, building on studies of related N-nitroso-2-pyrrolidone. rsc.orgrsc.org Furthermore, investigating rearrangement reactions, potentially triggered by the strategic placement of functional groups, could lead to the formation of new and complex molecular architectures.

Use as a Synthetic Building Block: The multiple functional groups of this compound make it an attractive, yet unexplored, building block in organic synthesis. It could serve as a precursor for the synthesis of more complex molecules, including those with potential biological or material science applications. For example, the lactam could be opened to reveal a functionalized amino acid derivative.

Advancements in High-Throughput Analytical Techniques

The detection and quantification of N-nitrosamines at trace levels is a significant analytical challenge. While methods exist for various nitrosamines, specific high-throughput techniques for this compound need further development.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS has emerged as a powerful tool for the sensitive and selective detection of nitrosamines. researchgate.net Future work should focus on developing and validating robust LC-HRMS methods specifically for the quantification of this compound in complex matrices. This would involve optimizing chromatographic separation, mass spectral parameters, and sample preparation techniques.

Tandem Mass Spectrometry (MS/MS): The use of LC-MS/MS would provide enhanced selectivity and sensitivity for the analysis of this compound, which is crucial for its detection at very low concentrations. researchgate.net The development of specific multiple reaction monitoring (MRM) transitions for this compound would be a key aspect of this research.

High-Throughput Screening: The development of high-throughput screening assays would be beneficial for rapidly assessing the presence of this compound in a large number of samples. This could involve the miniaturization of analytical methods and the use of automated sample processing.

Interdisciplinary Research Opportunities in Pure Chemistry

The unique structure of this compound provides a platform for interdisciplinary research at the interface of organic chemistry with other chemical disciplines.

Computational Chemistry: Theoretical studies can provide valuable insights into the structure, reactivity, and spectral properties of this compound. researchgate.netresearchgate.net Computational modeling could be employed to predict the outcomes of unexplored reactions, understand its conformational preferences, and guide the design of new synthetic strategies.

Materials Science: The pyrrolidone moiety is a component of various polymers with interesting properties. researchgate.net Investigating the potential of this compound as a monomer or a precursor for the synthesis of novel polymers could lead to new materials with unique characteristics. The presence of multiple functional groups could allow for the creation of cross-linked or functionalized polymers.

Supramolecular Chemistry: The ability of the hydroxyl and lactam groups to participate in hydrogen bonding suggests that this compound could be a building block for the construction of supramolecular assemblies. Research into its self-assembly properties and its ability to form host-guest complexes could uncover new applications in areas such as molecular recognition and sensing.

Q & A

Basic: What safety protocols are essential when handling N-Nitroso-5-hydroxy Pyrrolidone in laboratory settings?

Methodological Guidance:

  • Ventilation: Use local exhaust ventilation and work in well-ventilated areas to minimize inhalation exposure .
  • Personal Protective Equipment (PPE): Wear nitrile or chemical-resistant gloves (tested against EN 374 standards), safety goggles, and lab coats. Avoid skin/eye contact .
  • Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Use sand or absorbent materials for spills, and avoid water jets to prevent environmental contamination .
  • Storage: Keep containers tightly sealed, away from oxidizers, and in locked cabinets .

Basic: How should researchers characterize this compound for structural confirmation?

Methodological Guidance:

  • Spectroscopic Analysis: Employ nuclear magnetic resonance (NMR) for proton/carbon environments and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., nitroso, hydroxyl).
  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to verify molecular weight (100.1 g/mol) and fragmentation patterns .
  • Chromatography: Pair HPLC with UV detection for purity assessment, referencing CAS 930-55-2 for retention time calibration .

Basic: What are the critical storage conditions to prevent degradation of this compound?

Methodological Guidance:

  • Temperature: Store at 2–8°C in amber glass vials to minimize photodegradation .
  • Humidity Control: Use desiccants in storage areas to avoid hydrolysis of the nitroso group.
  • Incompatibility: Segregate from strong acids/bases and oxidizing agents to prevent hazardous reactions .

Advanced: How can researchers resolve low yields in synthesizing this compound derivatives?

Methodological Guidance:

  • Reaction Optimization: Screen nitroso-precursor ratios (e.g., NaNO₂ vs. pyrrolidone derivatives) under acidic conditions (pH 3–4) to maximize nitrosation efficiency .
  • Catalysis: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during hydroxylation .
  • Purification: Use column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate products from byproducts like N-nitrosamine dimers .

Advanced: How should contradictory bioactivity data in cellular models be analyzed for pyrrolidone derivatives?

Methodological Guidance:

  • Dose-Response Validation: Repeat assays across multiple cell lines (e.g., DLBCL vs. HeLa) with standardized protocols (e.g., MTT assays at 24/48/72h) to rule out cell-specific effects .
  • Mechanistic Profiling: Use RT-qPCR and Western blotting to correlate bioactivity with target protein expression (e.g., p53-MDM2 interaction inhibitors) .
  • Redox Interference: Measure ROS levels via flow cytometry (DCFDA probe) to assess off-target oxidative stress contributions .

Advanced: What methodologies assess the environmental persistence of this compound?

Methodological Guidance:

  • Biodegradation Studies: Conduct OECD 301F tests (manometric respirometry) to quantify microbial degradation rates in soil/water .
  • Mobility Analysis: Perform soil column experiments with HPLC-UV to measure leaching potential .
  • Ecotoxicology: Use Daphnia magna acute toxicity assays (OECD 202) to evaluate aquatic impact, noting current data gaps in bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.